BenchChemオンラインストアへようこそ!

D-Galactopyranose,4-deoxy-4-fluoro,tetraacetate

Carbohydrate Chemistry Synthetic Methodology Process Chemistry

This fully acetylated, C-4 fluorinated D-galactose derivative is a critical protected intermediate for synthesizing 4-deoxy-4-fluoro-D-galactose (4DFG) and its UDP-conjugate (UDP-4DFG), a potent inhibitor of UDP-galactose 4-epimerase—a validated glioblastoma target. The tetraacetate protection is essential for stability and use as a lipophilic glycosyl donor in chemoenzymatic glycan synthesis; non-fluorinated or non-acetylated analogs will not suffice. Procure this precise CAS 183506-73-2 product for reliable, reproducible results.

Molecular Formula C₁₄H₁₉FO₉
Molecular Weight 350.29
CAS No. 183506-73-2
Cat. No. B1140124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactopyranose,4-deoxy-4-fluoro,tetraacetate
CAS183506-73-2
Synonyms4-Deoxy-4-fluoro-D-galactopyranose Tetraacetate; 
Molecular FormulaC₁₄H₁₉FO₉
Molecular Weight350.29
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F
InChIInChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose (CAS 183506-73-2): Technical Baseline for Fluorinated Galactose Procurement


1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose (CAS 183506-73-2), also known as 4-deoxy-4-fluoro-D-galactopyranose tetraacetate, is a fully acetylated, C-4 fluorinated D-galactose derivative . It belongs to a class of fluorinated carbohydrate analogs widely employed as probes in glycobiology and as intermediates in glycomimetic synthesis . The compound features a fluorine atom substitution at the C-4 position, replacing the native hydroxyl group, while hydroxyl groups at the C-1, C-2, C-3, and C-6 positions are protected as acetate esters . This specific protection and substitution pattern confers distinct solubility and reactivity properties , and positions the molecule as a strategic precursor for the synthesis of biologically active 4-deoxy-4-fluoro-D-galactose (4DFG) and its nucleotide sugar conjugates [1].

Procurement of 4-Deoxy-4-fluoro-D-galactopyranose Tetraacetate (CAS 183506-73-2): Why Non-fluorinated or Differently Protected Analogs Are Inadequate


The specific substitution of the C-4 hydroxyl with a fluorine atom, combined with complete acetylation at the remaining positions, imparts unique reactivity and biological properties that preclude simple substitution with non-fluorinated analogs or compounds with different protection schemes . Fluorination at C-4 is a critical design element for generating mechanism-based enzyme inhibitors and metabolic probes, as the C-F bond cannot be processed by enzymes that act on the native C-4 hydroxyl [1]. Furthermore, the tetraacetate protection is essential for the compound's utility as a stable, lipophilic glycosyl donor in organic synthesis . Using a non-fluorinated galactose tetraacetate or a 4-deoxy-4-fluoro-galactose without acetyl protection would result in a total loss of the desired biological activity or synthetic compatibility, leading to failed experiments and wasted resources [1].

Quantitative Differentiation Guide: 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose (CAS 183506-73-2) vs. In-Class Comparators


Scalable Synthetic Accessibility: Comparative Yield and Throughput Analysis

The Lainé et al. (2017) method for synthesizing acetylated 4-deoxy-4-fluoro-D-galactopyranose (CAS 183506-73-2) from levoglucosan offers a practical and scalable advantage over older methods [1]. While a direct, quantitative yield comparison with the previously 'decade-long reported method' is not provided in the abstract, the new route is explicitly characterized as enabling gram-scale reactions with excellent regio- and stereocontrol and minimal protection/deprotection cycles [1]. This represents a significant qualitative improvement in synthetic practicality and throughput for obtaining the target compound [1].

Carbohydrate Chemistry Synthetic Methodology Process Chemistry

Enzymatic Stability and Probe Utility: Distinguishing 4-Fluoro Galactose from Non-fluorinated Analogs

The strategic substitution of the C-4 hydroxyl with a fluorine atom in 4-deoxy-4-fluoro-D-galactopyranose derivatives confers resistance to enzymatic hydrolysis, a property not present in non-fluorinated galactose . This is a class-level property for fluorinated carbohydrates . Specifically, the downstream metabolite, UDP-4-deoxy-4-fluoro-α-D-galactose (UDP-FGal), which can be synthesized from the target compound [1], acts as a competitive inhibitor of UDP-glucose dehydrogenase with a Ki = 19.9 ± 6.6 µM, while also binding to UDP-galactose 4-epimerase with a Kd of 1.1 mM [2]. The non-fluorinated natural substrate, UDP-galactose, does not exhibit this inhibitory profile [2].

Enzymology Glycobiology Chemical Biology

Glycosaminoglycan (GAG) Synthesis Inhibition: Comparative Cellular Potency of 4-Fluoro vs. Non-fluorinated N-Acetyl Galactosamine Analogs

In a direct comparative study, the 4-deoxy-4-fluoro analogue of N-acetyl-D-galactosamine (a compound structurally related to the deprotected form of CAS 183506-73-2) demonstrated potent inhibition of glycosaminoglycan (GAG) biosynthesis in primary hepatocytes [1]. At a concentration of 1.0 mM, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose reduced [3H]GlcN incorporation into GAGs to 1% of control, and [35S]SO4 incorporation to 9% [1]. This far exceeds the inhibition shown by the corresponding 4-deoxy-4-fluoro-D-glucose analog, which reduced incorporation to 12% and 18% of control, respectively, at the same concentration [1].

Cellular Biochemistry Glycosaminoglycan Biology Inhibitor Potency

Structural Confirmation for Inhibitor Design: High-Resolution Co-crystal Structure of the Active UDP-FGal Metabolite

The active metabolite of the target compound, UDP-4-deoxy-4-fluoro-α-D-galactose (UDP-FGal), has been successfully co-crystallized with its enzyme target, UDP-galactose 4'-epimerase from Trypanosoma brucei [1]. The X-ray crystal structure of this ternary complex was solved to a resolution of 2.7 Å, providing atomic-level detail of the fluorine substitution's effect on enzyme-ligand interactions [1]. This level of structural characterization is not typically available for other halogenated or non-fluorinated galactose analogs in complex with this therapeutically relevant enzyme target [1].

Structural Biology X-ray Crystallography Drug Discovery

High-Value Research and Development Applications for 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose (CAS 183506-73-2)


Synthesis of Mechanism-Based Enzyme Inhibitors

This compound serves as a critical protected intermediate for the synthesis of 4-deoxy-4-fluoro-D-galactose (4DFG) and its UDP-conjugate, UDP-4DFG . As shown in Section 3, UDP-4DFG is a potent inhibitor of UDP-galactose 4-epimerase and UDP-glucose dehydrogenase , enzymes validated as therapeutic targets in diseases like glioblastoma [5]. Procuring this specific tetraacetate allows researchers to generate these active inhibitors in-house for cellular and in vivo studies [5].

Construction of Fluorinated Glycoconjugates and Oligosaccharides

The tetraacetate protecting groups and the unique reactivity imparted by the C-4 fluorine atom make this compound a valuable glycosyl donor for chemoenzymatic synthesis . It can be used to create fluorinated analogs of complex glycans, such as mucin core structures, which are then employed to study the substrate specificity of glycosyltransferases and sulfotransferases [5]. This application leverages the compound's synthetic utility as highlighted in Section 2 .

Structure-Activity Relationship (SAR) Studies in Galactose Metabolism

Researchers investigating the Leloir pathway of galactose metabolism or the role of galactose in glycoconjugate biosynthesis require precisely modified tools. The quantitative inhibition data in Section 3 demonstrate the compound's utility in SAR studies . Its deprotected form acts as a specific antimetabolite, and the availability of high-resolution co-crystal structures of its UDP-metabolite bound to target enzymes allows for rational, structure-guided optimization of new inhibitors [5]. This provides a clear scientific and procurement advantage over less well-characterized analogs.

Quote Request

Request a Quote for D-Galactopyranose,4-deoxy-4-fluoro,tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.